REACTION_CXSMILES
|
CCOC(/N=N/C(OCC)=O)=O.O[CH2:14][C:15]([CH2:23][OH:24])([CH2:20][CH:21]=[CH2:22])[C:16]([O:18][CH3:19])=[O:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1.CN(C([S-])=S)C.CN(C([S-])=S)C.[Zn+2]>[CH2:20]([C:15]1([C:16]([O:18][CH3:19])=[O:17])[CH2:14][O:24][CH2:23]1)[CH:21]=[CH2:22] |f:4.5.6|
|
Name
|
DEAD
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
OCC(C(=O)OC)(CC=C)CO
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Ziram
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with 3×DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at 50 torr and 40° C
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1(COC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |